2-Hydroxyphenazine 5,10-Dioxide

Overview

Description

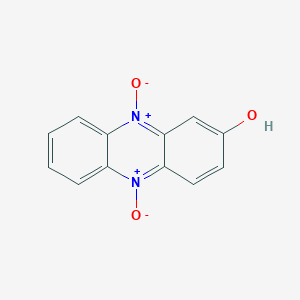

2-Hydroxyphenazine 5,10-Dioxide is a derivative of phenazine, a nitrogen-containing heterocyclic compound. This compound is known for its unique structural features and significant biological activities.

Mechanism of Action

Target of Action

The primary targets of 2-Hydroxyphenazine 5,10-Dioxide are human acute myeloid leukemia (AML) cells . The compound exhibits potent and selective cytotoxicity towards these cells .

Mode of Action

This compound interacts with its targets by inducing cell death . The N-oxide functionalities of the compound are pivotal for its cytotoxic activity .

Biochemical Pathways

It is known that the compound induces cell death in aml cells

Pharmacokinetics

A parallel artificial membrane permeability assay (pampa) demonstrated that the majority of the synthesized compounds related to this compound penetrate cell membranes efficiently . This suggests that the compound may have good bioavailability.

Result of Action

The primary result of the action of this compound is the induction of cell death in AML cells . The compound exhibits potent and selective cytotoxicity towards these cells .

Action Environment

The action of this compound is influenced by the hypoxic environment of the AML cells . The compound exhibits hypoxia-selective cell death, suggesting that it is more effective in hypoxic conditions .

Biochemical Analysis

Biochemical Properties

2-Hydroxyphenazine 5,10-Dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme NADPH oxidase, where this compound acts as an inhibitor, reducing the production of reactive oxygen species (ROS). This interaction is crucial in modulating oxidative stress within cells. Additionally, this compound has been shown to interact with DNA, leading to the inhibition of DNA synthesis and repair mechanisms .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by activating the intrinsic apoptotic pathway. It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G2/M phase . Furthermore, this compound has been shown to inhibit the activity of key metabolic enzymes, thereby altering cellular metabolism and reducing cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, forming stable complexes that inhibit DNA replication and transcription. This binding interaction leads to the activation of DNA damage response pathways, resulting in cell cycle arrest and apoptosis . Additionally, this compound inhibits the activity of topoisomerase II, an enzyme essential for DNA replication and repair. This inhibition further contributes to the cytotoxic effects of the compound on cancer cells .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. Over time, the compound exhibits stability under physiological conditions, maintaining its biochemical activity. Prolonged exposure to this compound can lead to its gradual degradation, resulting in reduced efficacy . Long-term studies have shown that continuous treatment with this compound can cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range maximizes the therapeutic benefits while minimizing toxicity.

Preparation Methods

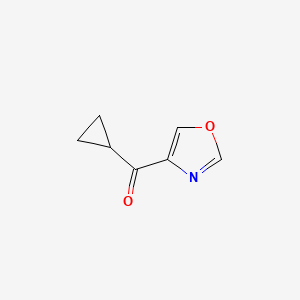

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyphenazine 5,10-Dioxide typically involves the oxidative cyclization of 1,2-diaminobenzene derivatives. One common method includes the condensation of benzofurazan oxide with enolizable cyclohexane-1,2-dione in the presence of a base, such as secondary or tertiary amines . This reaction yields a mixture of phenazin-1-ol 5,10-oxide and 10-oxide.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar oxidative cyclization reactions, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyphenazine 5,10-Dioxide undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form different phenazine derivatives.

Reduction: The compound can be reduced to its corresponding hydroxyphenazine.

Substitution: Electrophilic substitution reactions can occur at the phenazine ring.

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid (mCPBA) is commonly used for oxidation reactions.

Reduction: Sodium borohydride (NaBH4) is often employed for reduction.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products:

Oxidation: Further oxidized phenazine derivatives.

Reduction: Hydroxyphenazine.

Substitution: Halogenated phenazine derivatives.

Scientific Research Applications

2-Hydroxyphenazine 5,10-Dioxide has several scientific research applications:

Chemistry: It is used as a precursor for synthesizing various phenazine derivatives.

Biology: The compound is studied for its ability to intercalate into DNA, inhibiting DNA replication.

Medicine: It exhibits potent cytotoxic properties, making it a candidate for anticancer research.

Industry: Its oxidative properties are explored for potential use in industrial oxidation processes.

Comparison with Similar Compounds

Iodinin (1,6-Dihydroxyphenazine 5,10-Dioxide): Known for its potent cytotoxic properties.

Myxin (1-Hydroxy-6-Methoxyphenazine 5,10-Dioxide): Exhibits selective cytotoxicity towards certain cancer cell lines.

Uniqueness: 2-Hydroxyphenazine 5,10-Dioxide is unique due to its specific hydroxyl and dioxide functionalities, which contribute to its distinct chemical reactivity and biological activity. Its ability to generate ROS and intercalate into DNA under hypoxic conditions sets it apart from other phenazine derivatives .

Properties

IUPAC Name |

5,10-dioxidophenazine-5,10-diium-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYLMFASUBJXBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)[N+](=C3C=CC(=CC3=[N+]2[O-])O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20322175 | |

| Record name | 5,10-Dioxy-phenazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665578 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

303-80-0 | |

| Record name | 2-Phenazinol,10-dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,10-Dioxy-phenazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-hydroxyphenazine 5,10-dioxide derivatives interesting for cancer treatment?

A: These compounds exhibit selective toxicity towards hypoxic cells, a common feature of solid tumors. [, ] This selectivity arises from their bioreduction under hypoxic conditions, potentially leading to the formation of cytotoxic species. [, ]

Q2: What is the proposed mechanism of action for these compounds?

A: While the exact mechanism remains under investigation, research suggests a bioreductive activation process is key. [] Under hypoxic conditions, 2-hydroxyphenazine 5,10-dioxides are believed to undergo enzymatic reduction, possibly involving DT-diaphorase and cytochrome P450. [, ] This reduction may lead to the generation of reactive oxygen species, such as hydroxyl radicals (•OH), specifically in the oxygen-deprived tumor microenvironment. [] These radicals can then cause DNA damage, ultimately leading to cell death.

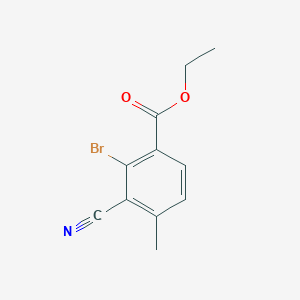

Q3: How does the structure of these compounds influence their activity?

A: Structure-activity relationship (SAR) studies have shown that modifications to the core this compound structure can significantly alter its cytotoxic profile. [] For instance, the presence and position of halogens, such as bromine, have been linked to enhanced hypoxia-selective cytotoxicity. [, ] Additionally, the nature of substituents at the 2-position (e.g., amino vs. hydroxy) can influence the compound's metabolic profile and subsequent activity. []

Q4: Have these compounds shown efficacy in preclinical models?

A: Yes, at least one derivative, 7(8)-bromo-2-hydroxyphenazine 5,10-dioxide, has demonstrated promising in vivo activity. [] In a rat model of breast cancer, this compound reduced tumor volume without causing systemic toxicity. [] This finding highlights the therapeutic potential of this class of compounds.

Q5: What are the challenges in developing these compounds further?

A: While promising, further research is needed to fully elucidate the mechanism of action, optimize the pharmacokinetic properties, and thoroughly assess the safety profile of these compounds. [] This includes a deeper understanding of their metabolism, potential drug interactions, and long-term toxicity. Additionally, developing targeted drug delivery strategies could further enhance their efficacy and therapeutic index.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.